molecular formula C21H24N2O5 B2749924 1-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 951902-10-6

1-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2749924
CAS No.: 951902-10-6
M. Wt: 384.432
InChI Key: QJRZXAISVSUVNE-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidine ring substituted with a dimethoxyphenyl group and an ethoxyphenyl group, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-lactam or an amino acid derivative.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved through an amidation reaction using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 1-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

This compound may have potential applications in medicinal chemistry as a scaffold for drug development. Its structural features could be modified to enhance biological activity or selectivity towards specific targets.

Industry

In material science, this compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism by which 1-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(2,5-Dimethoxyphenyl)-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

Compared to similar compounds, 1-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide may exhibit unique properties due to the presence of the ethoxy group, which can influence its reactivity, solubility, and interaction with biological targets. The specific substitution pattern on the aromatic rings can also affect the compound’s electronic properties and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-4-28-16-7-5-15(6-8-16)22-21(25)14-11-20(24)23(13-14)18-12-17(26-2)9-10-19(18)27-3/h5-10,12,14H,4,11,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRZXAISVSUVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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